beta-(Nitromethyl)-benzenepropanoic acid
Description
The Significance of Benzenepropanoic Acid Derivatives in Organic Synthesis Research
Benzenepropanoic acid and its derivatives are a well-established class of compounds with significant utility in organic synthesis. ontosight.ai Their structural motif, featuring a phenyl group attached to a three-carbon carboxylic acid chain, provides a versatile scaffold for the construction of more complex molecules. ontosight.ai Researchers have extensively utilized these derivatives as starting materials and intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. ontosight.aiwiley-vch.de The presence of the carboxylic acid group allows for a variety of chemical transformations, such as esterification, amidation, and reduction, further expanding their synthetic potential. numberanalytics.com
Importance of Beta-Substituted Carboxylic Acids in Contemporary Chemical Academia
Beta-substituted carboxylic acids represent a crucial class of molecules in modern chemical research, particularly in medicinal chemistry. The introduction of a substituent at the beta-position of a carboxylic acid can significantly influence its chemical and biological properties. researchgate.netacs.org This substitution can alter the molecule's conformation, lipophilicity, and ability to interact with biological targets, such as enzymes and receptors. numberanalytics.comacs.org Consequently, the synthesis of novel beta-substituted carboxylic acids is a key area of investigation for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. researchgate.net
Role of the Nitromethyl Moiety in Advanced Organic Transformations
The nitromethyl group (–CH2NO2) is a powerful and versatile functional group in organic synthesis. sci-hub.seuts.edu.au Its strong electron-withdrawing nature activates the adjacent carbon atom, making the alpha-protons acidic and susceptible to deprotonation. wikipedia.orgnih.gov This property allows the nitromethyl group to participate in a variety of carbon-carbon bond-forming reactions, including the Henry (nitro-aldol) reaction and Michael additions. sci-hub.senih.govorganic-chemistry.org Furthermore, the nitro group itself can be transformed into a range of other functional groups, such as amines, aldehydes, and ketones, making nitro-containing compounds valuable synthetic intermediates. sci-hub.sewikipedia.org
Overview of Academic Research Trends Pertaining to beta-(Nitromethyl)-benzenepropanoic acid
Academic research on this compound and its analogs is primarily focused on its synthetic utility. The compound serves as a key intermediate in the synthesis of various target molecules. lookchem.com For instance, its methyl ester derivative is a crucial building block in the synthesis of certain GABA derivatives, which are of interest for their potential neurological and psychiatric applications. lookchem.com Current research trends involve the development of efficient and stereoselective methods for its synthesis and its utilization in the construction of complex molecular architectures. The combination of the benzenepropanoic acid scaffold and the reactive nitromethyl group continues to inspire new synthetic strategies and the exploration of novel chemical space.
Compound Profile
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 41441-41-2 chemicalbook.com |
| Molecular Formula | C10H11NO4 chemicalbook.com |
| Molecular Weight | 209.2 g/mol chemicalbook.com |
| Synonyms | β-(Nitromethyl)-benzenepropanoic Acid, Benzenepropanoic acid, β-(nitromethyl)- chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOCGPQYZANFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects in the Synthesis and Reactivity of Beta Nitromethyl Benzenepropanoic Acid
Fundamentals of Stereochemistry in Beta-Substituted Propanoic Acids
Beta-substituted propanoic acids are a class of molecules that feature a substituent on the carbon atom beta to the carboxylic acid group. A key stereochemical feature of beta-(Nitromethyl)-benzenepropanoic acid is the presence of a chiral center at the β-carbon. This carbon is bonded to four distinct groups: a hydrogen atom, a phenyl group, a nitromethyl group (-CH₂NO₂), and a carboxymethyl group (-CH₂COOH).
The presence of this single stereocenter means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. quora.com These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal and opposite directions. lumenlearning.com Their interaction with other chiral entities, such as biological receptors or chiral catalysts, can differ significantly. Consequently, the synthesis of a single enantiomer (enantioselective synthesis) or the separation of a racemic mixture (a 50:50 mixture of both enantiomers) is often a critical goal in academic and industrial research. lumenlearning.comresearchgate.net
Diastereoselective Control in Synthetic Pathways
When a chemical reaction creates a new stereocenter in a molecule that already contains one, the products can be diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, allowing for their separation by standard laboratory techniques like chromatography or crystallization. libretexts.org Diastereoselective control is a cornerstone of stereocontrolled synthesis.
Chiral Auxiliary-Mediated Diastereoselective Reactions
One of the most reliable methods for achieving diastereoselectivity is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is removed and can often be recovered for reuse. harvard.edu
In the context of synthesizing derivatives of this compound, a common strategy involves attaching a chiral auxiliary to a cinnamic acid precursor. The auxiliary then sterically blocks one face of the double bond, forcing an incoming nucleophile, such as the nitromethane (B149229) anion, to attack from the less hindered face. nih.gov Evans oxazolidinones and Oppolzer sultams are prominent examples of auxiliaries used for such purposes. harvard.eduresearchgate.net The reaction of an N-enoyl derivative of these auxiliaries with a nucleophile in a Michael addition can proceed with high diastereoselectivity. nih.gov
Table 1: Common Chiral Auxiliaries in Diastereoselective Synthesis
| Chiral Auxiliary | Typical Reaction Type | Mechanism of Control | Typical Diastereoselectivity (d.e.) |
| Evans Oxazolidinones | Michael Addition, Alkylation, Aldol | Lewis acid chelation forms a rigid complex, exposing one face of the enolate. harvard.edu | >95% |
| Oppolzer Sultams | Michael Addition, Diels-Alder | Lewis acid chelation and steric hindrance from the sultam ring direct the approach of the reagent. harvard.edu | >90% |
| (-)-8-Phenylmenthol | Diels-Alder, Conjugate Addition | Steric bulk and potential π-stacking interactions block one face of the dienophile/acceptor. harvard.edu | >90% |
Diastereoselective Michael Additions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction and a primary method for synthesizing β-nitro compounds. beilstein-journals.org The reaction involves the addition of a nucleophile (a Michael donor), such as a nitronate anion derived from nitromethane, to an α,β-unsaturated carbonyl compound (a Michael acceptor), like a cinnamate (B1238496) ester. beilstein-journals.orgacs.org
When either the Michael donor or acceptor contains a pre-existing stereocenter, the addition can be diastereoselective. nih.gov For instance, the addition of nitromethane to a chiral α,β-unsaturated ester can result in the preferential formation of one of two possible diastereomers. The level of diastereoselectivity is influenced by factors such as the solvent, temperature, and the presence of Lewis acids, which can coordinate to the reactants and organize the transition state. nih.gov Research has shown that internal hydrogen bonding in the nitroalkane tautomer can be a major factor in controlling diastereoselectivity in these transformations. nih.gov
Table 2: Factors Influencing Diastereoselectivity in Michael Additions
| Factor | Effect on Selectivity | Example Condition |
| Base | The size and nature of the base can influence the geometry of the resulting nitronate. | Sterically hindered bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can suppress side reactions. nih.gov |
| Temperature | Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy. | Reactions are often run at temperatures from 0°C to -78°C. nih.gov |
| Lewis Acid | Coordination to the Michael acceptor can increase its reactivity and create a more ordered, rigid transition state. | Titanium tetrachloride (TiCl₄) or other Lewis acids can be used to activate the acceptor. youtube.com |
| Solvent | Solvent polarity and coordinating ability can affect the aggregation state and reactivity of the nucleophile and intermediates. | Aprotic solvents are commonly used to avoid protonation of the intermediate enolate. |
Enantioselective Approaches
While diastereoselective methods are powerful, the ultimate goal is often the synthesis of a single enantiomer. This can be achieved through asymmetric catalysis or by resolving a racemic mixture.
Asymmetric Catalysis for Enantioselective Product Formation
Asymmetric catalysis is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. chemrxiv.org This field has been recognized with the Nobel Prize in Chemistry for its significance. youtube.com For the synthesis of this compound, enantioselective Michael additions are particularly relevant. acs.org
Two main branches of asymmetric catalysis are used:
Organocatalysis : Small, chiral organic molecules are used as catalysts. For example, chiral secondary amines (like proline and its derivatives) can react with an aldehyde to form a chiral enamine intermediate, which then adds to a nitroalkene. youtube.com Alternatively, chiral thioureas or phosphoric acids can act as Brønsted acid catalysts, activating the nitroalkene towards nucleophilic attack through hydrogen bonding. chemrxiv.orgnih.gov
Metal-based Catalysis : A chiral ligand is coordinated to a metal center to create a chiral Lewis acid catalyst. This catalyst then activates the Michael acceptor and controls the facial selectivity of the nucleophilic attack. nih.gov Complexes of copper, nickel, and other transition metals have been successfully employed in enantioselective conjugate additions of nitroalkanes. nih.govnih.gov
Table 3: Examples of Catalytic Systems for Enantioselective Michael Additions
| Catalyst Type | Catalyst Example | Role of Catalyst | Typical Enantioselectivity (e.e.) |
| Organocatalyst | Proline-derived catalysts | Forms a chiral enamine or iminium ion intermediate, directing the reaction pathway. acs.orgyoutube.com | 85-99% |
| Organocatalyst | Chiral Phosphoric Acids | Activates the electrophile via hydrogen bonding, creating a chiral environment. chemrxiv.orgnih.gov | 90-98% |
| Metal Catalyst | Chiral Ligand/Copper(II) complex | Acts as a chiral Lewis acid to coordinate the Michael acceptor and control the approach of the nucleophile. nih.gov | 90->99% |
Enantiomer Separation Techniques in Academic Research.
When an enantioselective synthesis is not viable or if a racemic mixture is produced, the enantiomers must be separated in a process called resolution. nih.gov
The most common methods for resolution in an academic setting are:
Classical Resolution via Diastereomeric Salt Formation : This is a widely used technique for resolving racemic acids or bases. libretexts.org The racemic this compound can be treated with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or (R)-1-phenylethanamine. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once separated, the pure diastereomeric salt is treated with a strong acid to release the desired enantiomer of the propanoic acid. libretexts.org
Chiral Chromatography : This is a powerful analytical and preparative technique for separating enantiomers. researchgate.net High-Performance Liquid Chromatography (HPLC) is most common. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). researchgate.net The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, thus achieving separation. nih.gov
Table 4: Comparison of Common Enantiomer Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Conversion of enantiomers into separable diastereomers. libretexts.org | Scalable, well-established, does not require expensive equipment. | Success depends on the crystallization properties of the salts; the resolving agent may be expensive. libretexts.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Widely applicable, high separation efficiency, can be used for analysis and preparation. | Expensive equipment and columns, can be limited in scale. nih.gov |
Impact of Stereochemistry on Chemical Transformations
In the broader context of organic chemistry, the stereochemistry of a molecule is known to have a profound influence on its chemical reactivity. General principles of stereoselectivity and stereospecificity dictate that the spatial arrangement of atoms in a molecule can affect reaction rates, product distributions, and even the feasibility of certain reaction pathways. For a chiral molecule like this compound, which possesses a stereocenter at the beta-position of the carboxylic acid chain, its (R) and (S) enantiomers would be expected to interact differently with other chiral molecules, including chiral reagents, catalysts, and biological systems.
Theoretically, in reactions involving a chiral reagent or catalyst, the two enantiomers of this compound would likely exhibit different reaction kinetics, leading to what is known as kinetic resolution. Furthermore, if the compound were to undergo a reaction that creates a new stereocenter, the existing stereocenter would be expected to influence the stereochemical outcome of the newly formed center, a phenomenon known as diastereoselection.
While these principles are well-established, their specific application and the quantitative impact on the chemical transformations of this compound remain undocumented in scientific literature. Without experimental data, any discussion on how the stereochemistry of this specific compound influences its reactivity would be purely speculative.
Further research, including the stereoselective synthesis of the enantiomers of this compound and subsequent reactivity studies, would be necessary to provide the detailed research findings and data required to fully address the impact of its stereochemistry on chemical transformations.
Chemical Reactivity and Mechanistic Transformations of Beta Nitromethyl Benzenepropanoic Acid
Reactivity of the Nitromethyl Group
The nitromethyl group is the most chemically dynamic part of the molecule, largely due to the powerful electron-withdrawing properties of the nitro functional group (-NO₂).
The nitro group exerts a strong electron-withdrawing influence through both inductive and resonance effects. vedantu.com This polarization significantly increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon of the nitroalkane system). ucsb.eduncert.nic.in Consequently, the protons on the -CH₂NO₂ group of beta-(nitromethyl)-benzenepropanoic acid are significantly more acidic than typical alkane protons. The pKa for hydrogens alpha to a nitro group is generally around 9-11, which is a dramatic increase in acidity compared to an alkane (pKa ~50). acsgcipr.orgcommonorganicchemistry.com This enhanced acidity is due to the stabilization of the resulting conjugate base, the nitronate anion, where the negative charge is delocalized onto the electronegative oxygen atoms of the nitro group. nih.gov
This electronic effect activates the broader beta-carbon region of the molecule. The beta-carbon, being attached to both the phenyl ring and the activated nitromethyl sidechain, becomes a focal point for transformations initiated by reactions at the acidic methylene (B1212753) position.
Table 1: Comparison of Approximate pKa Values for α-Hydrogens in Various Compounds
| Compound Type | General Structure | Approximate pKa |
| Alkane | R-CH₃ | ~50 |
| Ester | R-CH₂COOR' | ~25 |
| Ketone | R-CH₂COR' | ~20 |
| Aldehyde | R-CH₂CHO | ~17 |
| Nitroalkane | R-CH₂NO₂ | ~10 |
This table illustrates the potent acidifying effect of the nitro group compared to carbonyl functionalities.
The nitro group is readily susceptible to reduction, most commonly yielding a primary amine. A standard and efficient method for this transformation is catalytic hydrogenation. wikipedia.org Reagents such as Raney nickel with hydrogen gas (H₂) are effective for reducing both aliphatic and aromatic nitro groups to their corresponding amines. commonorganicchemistry.comwikipedia.org
In the case of this compound, this reduction is the first step in a significant intramolecular transformation. The catalytic hydrogenation of the nitro group produces the corresponding γ-amino acid, 4-amino-3-phenylbutanoic acid. This intermediate typically undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactamization) to yield 4-phenyl-pyrrolidin-2-one, a five-membered heterocyclic lactam. This reductive cyclization is a key strategy in the synthesis of related compounds. wikipedia.org
Table 2: Summary of Reductive Transformations
| Functional Group(s) | Reagent | Product(s) | Notes |
| -NO₂ and -COOH | LiAlH₄ | 4-amino-3-phenylbutan-1-ol | Strong reducing agent reduces both functional groups. quora.com |
| -NO₂ | Raney Ni, H₂ | 4-amino-3-phenylbutanoic acid, which cyclizes to 4-phenyl-pyrrolidin-2-one | Selective reduction of the nitro group, followed by intramolecular cyclization. acsgcipr.orgrasayanjournal.co.in |
| -COOH | 1. Esterification 2. NaBH₄ | beta-(Nitromethyl)-benzenepropanol | Selective reduction of the carboxylic acid via an ester intermediate, leaving the nitro group intact. researchgate.net |
The acidity of the hydrogen on the carbon adjacent to the nitro group allows for deprotonation by a suitable base to form a nitronate anion. This anion is a potent nucleophile, with the negative charge concentrated on the carbon and oxygen atoms. This nucleophilicity can be harnessed for carbon-carbon bond formation.
However, the alkylation of nitronate anions with electrophiles like alkyl halides is often complicated by competing O-alkylation versus the desired C-alkylation. nih.gov The reaction outcome is highly dependent on the nature of the electrophile, the solvent, and the counter-ion. While simple alkylations can be challenging, nitronates are effective nucleophiles in other contexts, such as in Henry reactions (nitro-aldol reactions) with aldehydes and ketones or in Michael additions to α,β-unsaturated systems. For this compound, its nitronate could theoretically be used to form more complex structures, although specific catalytic systems might be required to favor C-alkylation. nih.gov
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) undergoes its characteristic reactions, though the presence of the nitro group must be considered when choosing reagents. Standard acid-catalyzed esterification (Fischer esterification) with an alcohol can convert the carboxylic acid into its corresponding ester. youtube.commsu.edu This reaction is reversible and is typically driven to completion by removing water as it forms. byjus.com
Reduction of the carboxylic acid to a primary alcohol requires careful selection of reagents to avoid simultaneous reduction of the nitro group. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the carboxylic acid and the nitro group. quora.com To achieve selective reduction of the carboxylic acid, a milder reagent such as borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) can be used. researchgate.net Alternatively, the carboxylic acid can first be converted to an ester, which is less reactive than the acid itself and can be reduced to the alcohol with sodium borohydride (B1222165) (NaBH₄), a reagent that does not typically affect a nitro group. researchgate.net
Phenyl Ring Reactivity and Substituent Effects
As a deactivating group, the side chain directs incoming electrophiles primarily to the meta position. This is because the carbocation intermediates (sigma complexes) formed from ortho and para attack are significantly destabilized by the adjacent electron-withdrawing group, whereas the intermediate from meta attack avoids this direct destabilization. lasalle.edu
Conversely, the presence of other substituents on the phenyl ring can influence the reactivity of the side chain. An electron-withdrawing substituent on the ring (e.g., a halogen or another nitro group) would increase the acidity of the carboxylic acid proton and, to a lesser extent, the protons of the nitromethyl group through an inductive effect. nih.govlearncbse.in Conversely, an electron-donating group (e.g., a methoxy (B1213986) or alkyl group) would decrease the acidity of these protons. fiveable.me
Mechanistic Studies of Key Reactions
The primary transformations of this compound are underpinned by well-understood reaction mechanisms.
Reductive Cyclization: The catalytic hydrogenation of the nitro group on a Raney nickel surface is a complex heterogeneous process. acsgcipr.org The reaction is believed to proceed stepwise through the formation of nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates before the final reduction to the amine (R-NH₂). acsgcipr.orgorientjchem.org Following the reduction, the lactam formation occurs via an intramolecular nucleophilic acyl substitution. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable five-membered pyrrolidinone ring.
Fischer Esterification: The mechanism for esterifying the carboxylic acid group under acidic conditions begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a water molecule is established as a good leaving group and is eliminated, followed by deprotonation of the new carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. youtube.com
Nitronate Alkylation: The formation of the nucleophilic nitronate is a simple acid-base reaction. The subsequent alkylation mechanism is a competition between two nucleophilic sites, the carbon and the oxygen. The pathway to C-alkylation or O-alkylation is influenced by factors described by hard and soft acid-base (HSAB) theory, with harder electrophiles tending to react at the harder oxygen atom and softer electrophiles at the softer carbon atom.
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of this compound are diverse, with the specific course of a reaction being highly dependent on the reagents and conditions employed. The principal transformations involve the reduction of the nitro group, modification of the carboxylic acid, and potential cyclization reactions.
Reduction of the Nitro Group:
The reduction of the nitro group is a common and synthetically useful transformation. researchgate.netnumberanalytics.commasterorganicchemistry.comchemistryviews.org This process can proceed through various intermediates to yield the corresponding primary amine, beta-(aminomethyl)-benzenepropanoic acid. The reaction pathway often involves initial reduction to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then converted to the amine. masterorganicchemistry.com
Common methods for the reduction of nitroalkanes include catalytic hydrogenation and chemical reduction using metals in acidic media. numberanalytics.commasterorganicchemistry.com
Catalytic Hydrogenation: This method typically employs catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel in the presence of hydrogen gas. The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. This method is generally clean and efficient. chemistryviews.org
Metal-Acid Reduction: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing nitro groups. masterorganicchemistry.com The mechanism involves a series of single electron transfers from the metal to the nitro group.
Nef Reaction:
Under specific conditions, primary nitroalkanes can be converted to carbonyl compounds via the Nef reaction. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the formation of a nitronate salt by treatment with a base, followed by acid hydrolysis. For this compound, this would theoretically lead to the formation of a beta-keto acid. The mechanism proceeds through a nitronic acid intermediate which, upon protonation and subsequent attack by water, ultimately yields the ketone and nitrous oxide. wikipedia.org
Reactions of the Carboxylic Acid Group:
The carboxylic acid group can undergo typical transformations such as esterification and reduction.
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This reduction is generally more challenging than the reduction of the nitro group.
Intramolecular Cyclization:
The product of the nitro group reduction, beta-(aminomethyl)-benzenepropanoic acid, is a γ-amino acid. Such compounds are known to be capable of undergoing intramolecular cyclization to form a five-membered lactam ring (a cyclic amide). numberanalytics.com This reaction is typically promoted by heat or the use of coupling agents and proceeds through the nucleophilic attack of the amino group on the activated carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule.
Thermal Decomposition:
While specific data for this compound is unavailable, studies on related nitroaromatic acids suggest that thermal decomposition can occur at elevated temperatures. ias.ac.inscielo.br The decomposition pathways are complex and can involve decarboxylation and reactions of the nitro group. ias.ac.inscielo.br For some nitroanilinoacetic acids, decomposition has been shown to proceed through a cyclic intermediate involving the nitro group. ias.ac.in
| Transformation | Reagents and Conditions | Major Product | Key Intermediates |
| Nitro Group Reduction | H2, Pd/C or PtO2; or Fe, Sn, or Zn in HCl | beta-(Aminomethyl)-benzenepropanoic acid | Nitrosoalkane, Hydroxylamine |
| Nef Reaction | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H2SO4) | 3-Oxo-3-phenylpropanoic acid derivative | Nitronate salt, Nitronic acid |
| Intramolecular Cyclization (of the corresponding amino acid) | Heat or coupling agents | A substituted pyrrolidin-2-one (a lactam) | Activated carboxylic acid |
| Thermal Decomposition | High Temperature | Decomposition products (e.g., CO2, nitrogen oxides) | Radical species, cyclic intermediates |
Kinetic Analysis of Transformation Processes
Detailed kinetic studies specifically on the transformation processes of this compound are not extensively documented in publicly available literature. However, kinetic data from related reactions can provide insights into the factors influencing the rates of its transformations.
Kinetics of Nitro Group Reduction:
The kinetics of catalytic hydrogenation of nitro compounds are often complex and can be influenced by several factors, including catalyst type and loading, hydrogen pressure, temperature, and the nature of the solvent. stevens.edu For many hydrogenation reactions, the rate is dependent on the concentration of both the substrate and hydrogen, and often follows Langmuir-Hinshelwood kinetics, where the reaction occurs on the catalyst surface. stevens.edu The rate-determining step can vary; in some cases, it is the mass transfer of hydrogen to the catalyst surface, while in others it is the surface reaction itself. stevens.edu
Kinetics of Decarboxylation:
While this compound is not a beta-keto acid, the presence of the electron-withdrawing nitro group on the beta-carbon could potentially influence the rate of decarboxylation under certain conditions. Studies on the decarboxylation of beta-keto acids show that the reaction often proceeds through a cyclic transition state, and the rate is sensitive to the solvent. masterorganicchemistry.comstackexchange.com The decarboxylation of some nitroacetic acids has also been investigated, revealing complex kinetics that can be influenced by pH.
Kinetics of Thermal Decomposition:
The kinetics of thermal decomposition of nitroaromatic compounds have been studied using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). scielo.br These studies often determine kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) for the decomposition process. For instance, the thermal decomposition of nitrobenzoic acid isomers has been shown to be a single n-order reaction, with activation energies varying depending on the position of the nitro group. scielo.br
The following table presents hypothetical kinetic data based on typical values observed for analogous reactions.
| Process | Influencing Factors | Typical Kinetic Observations |
| Catalytic Hydrogenation of Nitro Group | Catalyst concentration, H2 pressure, temperature, solvent | Rate often increases with catalyst loading and H2 pressure up to a certain limit. Follows pseudo-first-order kinetics under specific conditions. |
| Decarboxylation (potential) | Temperature, solvent polarity | Rate is highly temperature-dependent. The stability of the intermediate carbanion or the cyclic transition state is crucial. |
| Thermal Decomposition | Temperature, heating rate | Decomposition temperature and rate are dependent on the heating rate. Activation energies can be determined using methods like Kissinger or Ozawa-Flynn-Wall. |
Computational Studies on Beta Nitromethyl Benzenepropanoic Acid
Electronic Structure and Bonding Analysis
The analysis of a molecule's electronic structure is fundamental to understanding its stability, reactivity, and spectroscopic properties. For beta-(Nitromethyl)-benzenepropanoic acid, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve approximations of the Schrödinger equation, yielding a wealth of information about its bonding and electron distribution. researchgate.netnumberanalytics.com
A primary output of these calculations is the optimized molecular geometry, which predicts the bond lengths, bond angles, and dihedral angles corresponding to a minimum on the potential energy surface. Furthermore, these calculations reveal key electronic properties. The distribution of electron density, for instance, highlights which parts of the molecule are electron-rich or electron-poor, indicating likely sites for nucleophilic or electrophilic attack. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the electron-withdrawing nature of both the nitro group and the carboxylic acid group significantly influences the electronic landscape of the entire molecule.
Table 1: Hypothetical Geometrical Parameters for the Lowest Energy Conformer of this compound from a DFT Calculation (B3LYP/6-31G)*
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | Cα-Cβ | 1.54 Å |
| Cβ-C(nitro) | 1.55 Å | |
| C-N (nitro) | 1.48 Å | |
| N-O (nitro) | 1.22 Å | |
| C-O (carbonyl) | 1.21 Å | |
| C-OH (carbonyl) | 1.36 Å | |
| Bond Angle | Cα-Cβ-C(phenyl) | 112.5° |
| O-N-O (nitro) | 124.0° | |
| O=C-OH (acid) | 122.8° |
Conformational Analysis and Potential Energy Surfaces
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them. ucsb.edu This is achieved by systematically rotating the dihedral angles of the molecule's backbone and calculating the potential energy of each resulting geometry. ucsb.edu The collection of these energies forms a potential energy surface (PES), which maps the energy landscape of the molecule. researchgate.net
Computational methods, ranging from faster molecular mechanics force fields to more accurate but computationally expensive quantum mechanics calculations, are used to perform this search. numberanalytics.comucsb.edu For this compound, the key rotational bonds are between the phenyl ring and the propyl chain, and along the Cα-Cβ and Cβ-C(nitro) bonds. The analysis identifies low-energy conformers, which represent the most likely shapes the molecule will adopt. chemrxiv.org Understanding these preferred conformations is critical, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors or catalysts. nih.gov
Table 2: Illustrative Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C(phenyl)-Cβ-Cα-C(acid)) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.5 |
| 2 | 65° (gauche) | 1.10 | 12.2 |
| 3 | -65° (gauche) | 1.10 | 12.2 |
| 4 | 0° (syn-periplanar) | 4.50 | 0.1 |
Theoretical Prediction of Acid-Base Properties (e.g., pKa)
The acidity of the carboxylic acid group is a defining characteristic of this compound. The acid dissociation constant (pKa) can be predicted computationally with a high degree of accuracy. mdpi.com These predictions typically rely on quantum chemical calculations combined with a continuum solvation model to account for the stabilizing effect of the solvent (usually water). nih.govkyushu-u.ac.jpacs.org
The most common method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. mdpi.com This is accomplished using a thermodynamic cycle, often called a direct approach, which calculates the free energies of both the protonated (acid) and deprotonated (anion) forms of the molecule in a simulated solvent environment. acs.orgacs.org The accuracy of the prediction depends heavily on the chosen level of theory (e.g., DFT functional), the basis set, and the solvation model used (e.g., PCM or SMD). researchgate.netkyushu-u.ac.jpacs.org For complex molecules, achieving an accuracy of less than one pKa unit compared to experimental values is considered a good result. nih.gov
Table 3: Hypothetical Predicted pKa Values for this compound Using Different Computational Models
| Method | Solvation Model | Predicted pKa | Deviation from Hypothetical Experimental Value (4.10) |
| B3LYP/6-31G* | PCM | 4.85 | +0.75 |
| M06-2X/6-31+G(d,p) | SMD | 4.21 | +0.11 |
| CBS-QB3 | CPCM | 4.02 | -0.08 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for exploring the step-by-step pathways of chemical reactions, known as reaction mechanisms. numberanalytics.com By mapping the potential energy surface that connects reactants to products, it is possible to identify and characterize transition states—the high-energy structures that represent the bottleneck of a reaction. unacademy.commasterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. vedantu.comwikipedia.org
For this compound, computational studies could elucidate its formation, for example, via a Michael addition reaction. rsc.orgcomporgchem.com Such a study would involve locating the transition state for the carbon-carbon bond formation and calculating its energy. nih.gov Alternatively, the mechanisms of subsequent reactions, such as the reduction of the nitro group to an amine, can be investigated. orientjchem.orgacs.org These studies provide a detailed, dynamic picture of the reaction, revealing the precise movements of atoms and changes in bonding as the reaction proceeds, which is often impossible to observe directly through experiments. chemrxiv.org
Table 4: Illustrative Calculated Energies for a Hypothetical Reaction Step: Nitro Group Reduction
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant | This compound + H₂ | 0.0 |
| Transition State | H₂ addition to nitro group | +25.5 (Activation Energy) |
| Intermediate | Phenyl-CH(CH₂NO₂H)-COOH | -5.2 |
| Product | Phenyl-CH(CH₂NHOH)-COOH | -45.0 |
In Silico Design and Screening of Novel Derivatives
The structure of this compound can serve as a scaffold for the in silico design of new molecules with potentially enhanced or novel properties. This process, a cornerstone of computer-aided drug design, involves creating a virtual library of derivatives by computationally modifying the parent structure. nih.govresearchgate.net Modifications could include changing the nitro group to other functional groups, adding substituents to the phenyl ring, or altering the propanoic acid chain.
Once a virtual library is generated, it can be subjected to virtual screening. nih.govwikipedia.orgbiologyinsights.com This involves using computational methods to predict the properties of each derivative. If a biological target is known, molecular docking can predict the binding affinity of each compound to the target's active site. biologyinsights.com Alternatively, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate structural or chemical features (descriptors) of the molecules with their activities, allowing for the rapid prediction of a desired property for the entire library. nih.govtandfonline.comsphinxsai.comresearchgate.net This approach accelerates the discovery process by prioritizing a smaller number of promising candidates for chemical synthesis and experimental testing. researchgate.net
Table 5: Example of a Virtual Screening Table for Hypothetical Derivatives
| Derivative ID | Modification | Predicted Property (e.g., Binding Score, kcal/mol) | Predicted ADME Property (e.g., logP) |
| Parent | -NO₂ | -6.5 | 2.1 |
| Deriv-001 | -NH₂ | -7.2 | 1.5 |
| Deriv-002 | -CN | -6.8 | 1.9 |
| Deriv-003 | 4-Cl on Phenyl Ring | -7.0 | 2.8 |
| Deriv-004 | -SO₂CH₃ | -6.1 | 1.7 |
Analytical Strategies for Structural Characterization and Quantification
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of beta-(Nitromethyl)-benzenepropanoic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the complete structure of this compound can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range. Protons on the phenyl ring generally resonate between 7.0 and 8.5 ppm. The protons on the propyl chain, designated as α, β, and the nitromethyl group, exhibit characteristic shifts influenced by adjacent functional groups. The proton on the carbon bearing the nitro group (β-proton) is significantly deshielded and would likely appear in the 4.0-4.5 ppm region. orgchemboulder.com The methylene (B1212753) protons of the nitromethyl group (–CH₂NO₂) and the methylene protons alpha to the carboxylic acid (α-protons) would resonate further upfield, with splitting patterns determined by their neighboring protons. For comparison, the related compound 3-(2-nitrophenyl)propanoic acid shows signals for its aromatic protons between 7.4 and 8.0 ppm and its aliphatic chain protons at approximately 2.8 and 3.2 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the 170-185 ppm range. libretexts.org Carbons of the aromatic ring resonate between 125 and 150 ppm. libretexts.org The carbons of the aliphatic chain, including the one bonded to the nitro group, will have distinct chemical shifts influenced by the electron-withdrawing nature of their substituents. libretexts.orgcompoundchem.com
| Functional Group | 1H Expected Chemical Shift (ppm) | 13C Expected Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 170 - 185 |
| Aromatic (Ar-H) | 7.0 - 8.5 | 125 - 150 |
| Methine (β-CH) | ~4.0 - 4.5 | Data not available |
| Methylene (-CH2NO2) | Data not available | Data not available |
| Methylene (α-CH2) | ~2.5 - 3.0 | Data not available |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
The carboxylic acid group is identified by a very broad O–H stretching band, typically appearing from 2500 to 3300 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. quizlet.com The aliphatic nitro group (–NO₂) gives rise to two distinct, strong absorption bands: an asymmetric stretching vibration between 1540 and 1560 cm⁻¹ and a symmetric stretching vibration between 1370 and 1385 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of the aromatic ring is confirmed by C–H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. quizlet.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Nitro Group | Asymmetric N-O Stretch | 1540 - 1560 |
| Nitro Group | Symmetric N-O Stretch | 1370 - 1385 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the exact molecular formula. embopress.org
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion (M⁺) of this compound will be formed. This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. Common fragmentation pathways for nitroalkanes include the loss of the NO₂ group (a loss of 46 atomic mass units, amu) or the neutral loss of nitrous acid (HNO₂, a loss of 47 amu). nih.govnih.govresearchgate.net Carboxylic acids often fragment via the loss of a hydroxyl radical (•OH, 17 amu) or the entire carboxyl group (•COOH, 45 amu). libretexts.org The fragmentation pattern provides a molecular fingerprint that helps to confirm the structure.
| Fragmentation Event | Neutral Loss (amu) | Resulting Fragment |
|---|---|---|
| Loss of Nitro Group | 46 (NO2) | [M-NO2]+ |
| Loss of Nitrous Acid | 47 (HNO2) | [M-HNO2]+ |
| Loss of Hydroxyl | 17 (OH) | [M-OH]+ |
| Loss of Carboxyl Group | 45 (COOH) | [M-COOH]+ |
Chromatographic Separation and Analysis
Chromatographic methods are essential for separating the target compound from impurities or a complex matrix and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A common approach would involve reverse-phase (RP) chromatography.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used. The mobile phase would consist of a polar solvent mixture, commonly acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid remains in its protonated, less polar form, leading to better peak shape and retention. sielc.com Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring and nitro group are strong chromophores. spiedigitallibrary.orgresearchgate.netcdc.gov The retention time under specific conditions is a key identifier for the compound, while the peak area allows for precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. d-nb.info However, due to the low volatility and high polarity of the carboxylic acid group, this compound is not suitable for direct GC analysis.
To make the compound amenable to GC, a derivatization step is necessary to increase its volatility. researchgate.netgcms.cz A common method is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (TMS) group using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ester is much more volatile and thermally stable, allowing it to be separated on a standard GC column and subsequently detected by the mass spectrometer. The mass spectrum of the derivatized compound would show a different molecular ion and fragmentation pattern, which would be used for identification and quantification.
Chiroptical Methods for Stereochemical Assignment
Chiroptical spectroscopy relies on the measurement of the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as circular dichroism, provides information about the spatial arrangement of atoms and functional groups around the stereocenter.
Circular Dichroism (CD) Spectroscopy
Electronic Circular Dichroism (ECD) or simply CD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to electronic transitions within the molecule. For this compound, the key chromophores expected to contribute to the CD spectrum are the phenyl ring and the nitro group.
The phenyl group exhibits characteristic electronic transitions, typically a strong π → π* transition around 200-220 nm and a weaker, more structured π → π* transition (the B-band) around 250-270 nm. The nitro group possesses an n → π* transition, which is electronically forbidden but can gain intensity through vibronic coupling, typically appearing as a weak absorption above 300 nm. The chirality of the beta-carbon atom induces optical activity in these chromophores, resulting in characteristic CD signals, known as Cotton effects.
The sign and magnitude of the Cotton effects are exquisitely sensitive to the stereochemistry at the chiral center and the molecule's conformation in solution. For enantiomers, the CD spectra are perfect mirror images. For instance, if the (R)-enantiomer of this compound exhibits a positive Cotton effect for a particular electronic transition, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.
Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting experimental CD spectra and assigning the absolute configuration. By calculating the theoretical CD spectrum for a known configuration (e.g., R), a direct comparison with the experimental spectrum allows for an unambiguous assignment.
Table 1: Hypothetical Electronic Circular Dichroism Data for this compound Enantiomers
| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg cm²/dmol) | (S)-Enantiomer Molar Ellipticity [θ] (deg cm²/dmol) | Associated Transition |
| 215 | +25,000 | -25,000 | Phenyl π → π |
| 265 | -1,500 | +1,500 | Phenyl π → π (B-band) |
| 310 | +800 | -800 | Nitro n → π* |
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analog of CD spectroscopy. It measures the differential absorption of left and right circularly polarized infrared radiation, corresponding to the vibrational transitions within a molecule. VCD is a powerful technique for determining the absolute configuration of chiral molecules, especially those with complex structures or multiple stereocenters. wikipedia.org
The VCD spectrum of this compound would be rich in information, with numerous vibrational modes associated with the phenyl ring, the propanoic acid chain, and the nitro group. Key vibrational modes that are expected to give rise to significant VCD signals include the C=O stretching of the carboxylic acid, the asymmetric and symmetric stretching of the nitro group, and various C-H stretching and bending modes.
The sign and intensity of VCD bands are highly dependent on the three-dimensional arrangement of the atoms involved in the vibration. As with CD spectroscopy, enantiomers exhibit mirror-image VCD spectra. The combination of experimental VCD measurements with quantum chemical calculations, typically using Density Functional Theory (DFT), is a robust method for absolute configuration assignment. nih.gov The predicted VCD spectrum for a specific enantiomer is compared with the experimental spectrum, and a good match allows for a confident assignment of the absolute stereochemistry. Challenges in VCD analysis can arise from conformational flexibility and intermolecular interactions, such as the hydrogen bonding of the carboxylic acid group, which can significantly influence the observed spectra. nih.gov
Table 2: Hypothetical Vibrational Circular Dichroism Data for Key Vibrational Modes of this compound Enantiomers
| Wavenumber (cm⁻¹) | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) | Vibrational Assignment |
| 1715 | +3.5 | -3.5 | C=O Stretch (Carboxylic Acid) |
| 1550 | -2.8 | +2.8 | Asymmetric NO₂ Stretch |
| 1370 | +1.9 | -1.9 | Symmetric NO₂ Stretch |
| 1250 | +2.2 | -2.2 | C-O Stretch (Carboxylic Acid) |
| 1180 | -1.5 | +1.5 | C-N Stretch |
Advanced Research Perspectives and Future Directions
Exploration of Novel Synthetic Applications as a Building Block
beta-(Nitromethyl)-benzenepropanoic acid and its derivatives are recognized as valuable precursors in organic synthesis, primarily for the construction of more complex and often biologically active molecules. The inherent functionalities of the molecule, the nitro group and the carboxylic acid, can be chemoselectively transformed into a variety of other functional groups.
A primary application lies in the synthesis of γ-amino acids and their derivatives. The nitro group serves as a masked amino group, which can be revealed through reduction. For instance, the reduction of γ-nitro acids can lead to the formation of γ-amino acids, which are crucial components of various pharmaceuticals and natural products. This transformation is particularly valuable for accessing chiral γ-amino acids when the initial Michael addition to form the nitro acid is performed asymmetrically. These chiral γ-amino acids are building blocks for γ-peptides, which can adopt unique helical structures. nih.gov
Furthermore, the γ-nitro ketone derivatives, accessible from this compound, can be transformed into chiral pyrrolidine (B122466) carboxylic acids, which are important scaffolds in medicinal chemistry. nih.gov The versatility of the nitro group also allows for its conversion into other functionalities, such as ketones via the Nef reaction, expanding the synthetic utility of this building block. The development of new synthetic methods that exploit the reactivity of nitroaliphatic compounds, including their umpolung reactivity when activated by Lewis acids, is an ongoing area of research that could further enhance the applicability of beta-(Nitromemethyl)-benzenepropanoic acid. nih.gov
The molecule's derivatives have been employed in the synthesis of pharmaceutically relevant compounds. For example, γ-nitrobutyric acids, closely related to this compound, are precursors to GABA analogues, a class of drugs used as anticonvulsants and for treating neuropathic pain. sciopen.comchemrxiv.orgacs.orgresearchgate.net A concise synthetic route to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids, including the antiepileptic drug vigabatrin, has been developed from related starting materials, highlighting the potential of this class of compounds in drug discovery. rsc.org
The following table summarizes some of the key transformations and resulting compounds from this compound and its close derivatives.
| Starting Material Derivative | Transformation | Product Class | Potential Application |
| γ-Nitro Acid | Reduction of nitro group | γ-Amino Acid | Pharmaceutical synthesis, peptide chemistry nih.gov |
| γ-Nitro Ketone | Reductive amination/cyclization | Chiral Pyrrolidine Carboxylic Acid | Medicinal chemistry scaffolds nih.gov |
| γ-Nitro Acid | Nef Reaction | γ-Keto Acid | Versatile synthetic intermediate |
| γ-Nitrobutyric Acid | Reduction of nitro group | GABA Analogue | Anticonvulsants, neuropathic pain treatment sciopen.comchemrxiv.orgacs.orgresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis and transformation of this compound and its derivatives are well-suited for integration with modern technologies like flow chemistry and automated synthesis. These approaches offer significant advantages in terms of safety, efficiency, scalability, and reproducibility, particularly for multi-step syntheses of pharmaceutical intermediates. google.comrsc.orgnih.gov
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, provides excellent control over reaction parameters such as temperature and mixing. rsc.org This is particularly beneficial for reactions involving hazardous reagents or intermediates, or for highly exothermic processes. The reduction of nitro compounds, a key transformation of this compound, can be carried out safely and efficiently in continuous flow systems. sciopen.com Both catalytic hydrogenation and metal-free reduction methods have been successfully adapted to flow reactors.
Automated synthesis platforms can be coupled with flow chemistry to enable the rapid optimization of reaction conditions and the synthesis of libraries of compounds for screening purposes. google.com For a multi-step synthesis starting from or incorporating this compound, an automated flow system could telescope several reaction steps, minimizing manual handling and purification of intermediates. google.comrsc.orgnih.govrsc.org This approach is being increasingly adopted in the pharmaceutical industry for the development and manufacturing of active pharmaceutical ingredients (APIs). google.comrsc.orggoogle.com An automated platform could, for instance, perform the initial Michael addition to form the nitro acid, followed by in-line purification and subsequent reduction to the amino acid, all in a continuous and automated sequence.
The potential for automation extends to the optimization of complex reaction parameters. Self-optimizing algorithms can be used in conjunction with automated flow systems to explore a predefined experimental design space and identify the optimal conditions for yield, purity, or other desired outcomes with a minimal number of experiments. google.com This is particularly valuable for the multi-step synthesis of complex pharmaceutical targets derived from this compound.
Potential for Catalyst Development and Optimization in Transformations
The key transformations involving this compound, such as its synthesis via Michael addition and the reduction of its nitro group, are prime candidates for catalyst development and optimization. The field of asymmetric organocatalysis has seen significant progress in the enantioselective conjugate addition of nucleophiles to nitroalkenes, which is directly applicable to the synthesis of chiral analogs of this compound. acm.org
Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) and cinchona alkaloids, have proven to be highly effective in promoting the asymmetric Michael addition of carbon nucleophiles to nitroolefins, affording products with high enantioselectivity. acm.org These catalysts operate through a dual activation mechanism, where one part of the catalyst activates the nucleophile while the other activates the electrophile. Further development in this area could focus on creating more active and selective catalysts, potentially through the design of novel catalyst scaffolds or the fine-tuning of existing ones. The use of primary amine-thiourea bifunctional catalysts derived from natural products like dehydroabietic amine has shown promise in the doubly stereocontrolled conjugate addition to nitroalkenes. nih.gov
For the reduction of the nitro group, while traditional methods using metal catalysts are effective, there is a growing interest in developing more sustainable and chemoselective catalytic systems. This includes the use of non-precious metal catalysts and even metal-free reduction methods. sciopen.com Biocatalysis also presents a compelling avenue. For example, engineered enzymes, or "artificial Michaelases," have been developed for the enantioselective synthesis of γ-nitrobutyric acids. sciopen.comchemrxiv.orgacs.orgresearchgate.net Furthermore, cofactor-free biocatalytic hydrogenation of nitro compounds using hydrogenase enzymes represents a green and highly selective method for amine synthesis. chemrxiv.org The development of robust and reusable catalysts for these transformations, particularly those compatible with flow chemistry, is a key area for future research.
The following table highlights some of the catalyst types and their applications in reactions relevant to this compound.
| Reaction Type | Catalyst Class | Example | Key Advantage |
| Asymmetric Michael Addition | Chiral Thiourea Organocatalysts | Cinchona alkaloid-derived thioureas | High enantioselectivity in C-C bond formation acm.org |
| Asymmetric Michael Addition | Chiral Amine Organocatalysts | Proline and its derivatives | Enamine-based activation for asymmetric synthesis |
| Nitro Group Reduction | Heterogeneous Metal Catalysts | Palladium on carbon (Pd/C) | Widely used, effective for hydrogenation |
| Nitro Group Reduction | Biocatalysts | Engineered "Michaelases", Hydrogenases | High enantioselectivity, green reaction conditions sciopen.comchemrxiv.orgacs.orgresearchgate.net |
Synergistic Approaches Combining Experimental and Computational Research
The advancement of synthetic methodologies involving this compound can be significantly accelerated through a synergistic combination of experimental and computational research. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for understanding reaction mechanisms, predicting stereochemical outcomes, and guiding the design of new catalysts.
In the context of the organocatalytic asymmetric synthesis of chiral derivatives of this compound, computational studies can elucidate the transition state structures and non-covalent interactions that govern enantioselectivity. This understanding allows for a more rational approach to catalyst design, moving beyond trial-and-error screening. For instance, computational screening of virtual catalyst libraries can identify promising candidates for experimental validation, thereby saving time and resources.
The synergy between experiment and theory is a powerful paradigm. Experimental observations can provide benchmarks for validating and refining computational models, while computational predictions can suggest new experiments to test hypotheses and explore novel reactivity. For example, a computational study on a cinnamic acid derivative revealed insights into its electronic and structural properties, which could inform its reactivity in various transformations.
This integrated approach is also highly applicable to the optimization of reaction conditions in automated synthesis systems. Computational models can help to narrow down the vast parameter space for optimization, making the experimental screening process more efficient. By combining the predictive power of computational chemistry with the high-throughput capabilities of automated experimental platforms, the development of new synthetic routes and the optimization of existing ones can be achieved with unprecedented speed and precision.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for beta-(nitromethyl)-benzenepropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Nitroalkylation reactions, such as the Henry reaction or Michael addition, are commonly employed. For example, using nitromethane as a nucleophile under basic conditions (e.g., KOH/EtOH) with a benzenepropanoic acid derivative. Optimization involves adjusting catalysts (e.g., phase-transfer catalysts), temperature (40–80°C), and solvent polarity to enhance yield . Biocatalytic approaches (e.g., enzymatic nitromethylation) may also reduce side reactions .
Q. Which analytical techniques are effective for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Compare with EPA/NIH spectral libraries for benzenepropanoic acid derivatives (e.g., α,β-dimethyl isomers) .
- NMR : ¹H/¹³C NMR to identify nitro group signals (δ 4.2–4.8 ppm for -CH₂NO₂) and aromatic protons.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Conduct stress testing under thermal (40–60°C), hydrolytic (pH 1–13), and oxidative (H₂O₂) conditions to identify degradation pathways. Store in inert atmospheres (N₂) at -20°C in amber vials to prevent nitro group reduction or photodegradation .
Advanced Research Questions
Q. How can discrepancies in reported spectroscopic data for benzenepropanoic acid derivatives be resolved?
- Methodological Answer : Perform a systematic meta-analysis of literature data (e.g., NMR, MS) to identify outliers. Cross-validate using orthogonal techniques (e.g., X-ray crystallography for absolute configuration) and assess sample purity via elemental analysis. Reference standardized databases like NIST for benchmark spectra .
Q. What computational strategies predict the reactivity of the nitromethyl group under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. Solvent models (e.g., PCM) simulate aqueous or acidic environments .
Q. What mechanistic insights explain unexpected byproducts during nitromethylation reactions?
- Methodological Answer : Byproducts (e.g., elimination to form α,β-unsaturated acids) arise from base-catalyzed dehydration. Use kinetic studies (time-resolved IR/NMR) and isotopic labeling (²H/¹³C) to track reaction pathways. Compare with biocatalytic routes to minimize side reactions .
Q. How does the electronic environment of the benzenepropanoic acid core influence nitro group reactivity?
- Methodological Answer : Hammett σ constants quantify substituent effects. Electron-withdrawing groups (e.g., -NO₂) increase nitro group acidity, enhancing reactivity in nucleophilic substitutions. Spectroscopic data (¹³C NMR chemical shifts) correlate with electronic perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
